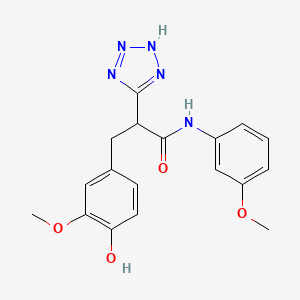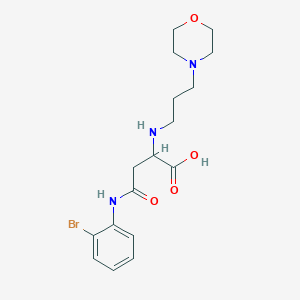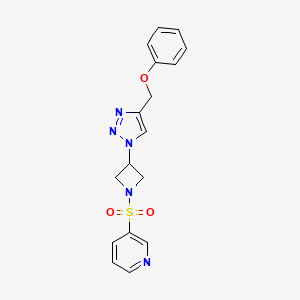
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide, also known as FPA-124, is a small molecule drug that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions
Research into N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide and its derivatives highlights various synthesis methods, including one-pot reactions and photochemical processes. For example, a series of acetamide derivatives has been synthesized using environmentally friendly one-pot reactions, showcasing efficient and straightforward protocols (Raju et al., 2022). Additionally, photochemical syntheses involving heterocyclic diarylacetylenes and naphthalene have been explored, indicating the potential for creating complex molecular structures through photo-addition reactions (Teitei et al., 1972).
Molecular Structure Analysis and Interaction Studies
Investigations into compounds structurally similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide have provided insights into molecular interactions and structural stability. For instance, studies on the molecular structure of related compounds reveal stabilization by N-H···O contacts and weak C-H···π and Se···N interactions, enhancing our understanding of noncovalent interactions in crystal packing (Gouda et al., 2022). Density functional theory (DFT) calculations further aid in determining stability and chemical reactivity, providing a basis for exploring electron-rich and electron-poor sites within these molecules.
Pyrolysis and Thermal Degradation Studies
Pyrolysis studies of N-acetylglucosamine, which shares structural features with the acetamide derivatives of interest, yield valuable products like acetamidofurans and acetamidopyrones, offering insights into the thermal degradation behavior of these compounds. This research identifies specific pyrolysis products that can serve as indicators for the presence of related compounds in biological or geochemical samples (Franich et al., 1984).
Photoreactivity and Photochromic Properties
Explorations into the photoreactivity of related compounds have uncovered their potential for [4+4] photocycloaddition reactions with furan and naphthalene, suggesting avenues for the creation of photochromic materials. These reactions, characterized by regio- and stereospecificity, highlight the possibility of utilizing such compounds in the development of materials with light-responsive properties (Sieburth et al., 2000).
Applications in Chemosensors
The synthesis and characterization of derivatives similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide have led to the development of chemosensors capable of detecting transition metal ions. These compounds exhibit selectivity towards Cu2+ ions, with colorimetric changes indicating the presence of these ions, demonstrating the potential for applications in environmental monitoring and chemical sensing (Gosavi-Mirkute et al., 2017).
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(11-18-6-3-5-17-4-1-2-7-21(17)18)24-13-16-10-20(14-23-12-16)19-8-9-26-15-19/h1-10,12,14-15H,11,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNTVAPJHJKQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2931315.png)

![1-(3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2931319.png)
![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/no-structure.png)
![3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2931321.png)

![N-(3-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931324.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2931326.png)
![N-(2,6-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931328.png)

![N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931334.png)


![N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2931337.png)